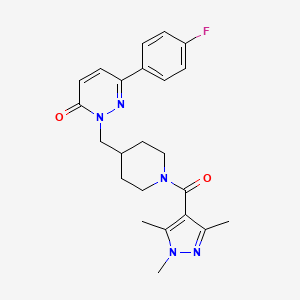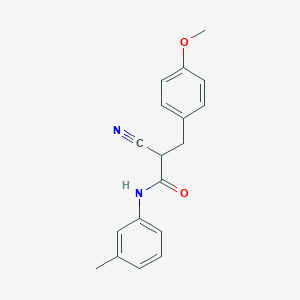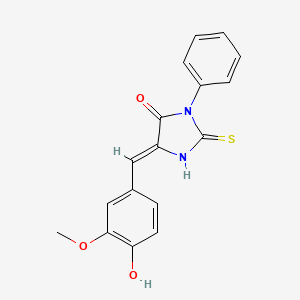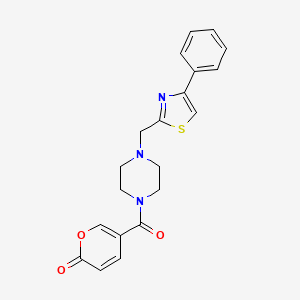
5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one, commonly known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. PTC-209 has been shown to inhibit the expression of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. In
Applications De Recherche Scientifique
Anti-Tubercular Agent
The compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that the compound and its derivatives could be developed into potent drugs for treating tuberculosis, especially in cases where resistance to first-line drugs is encountered.
Antiviral Activity
Studies have shown that derivatives of this compound possess antiviral properties. Specifically, they have demonstrated higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus . This opens up possibilities for the compound to be used in the treatment of viral infections, particularly those caused by paramyxoviruses.
Anticancer Potential
The compound’s derivatives have been synthesized and tested for their anticancer activity towards various human cancer cell lines, including breast, lung, colon, and ovarian cancer cells . The results from these studies could lead to the development of new cancer therapies that target specific pathways involved in tumor growth and proliferation.
Cytotoxicity Evaluation
An important aspect of drug development is assessing the cytotoxicity of potential therapeutic agents. The compound has been evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells, and results indicate that it is non-toxic to human cells . This is a promising sign that the compound could be safe for further development into a clinical drug.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of the compound’s derivatives with biological targets . These studies are essential for drug design as they provide insights into the molecular basis of drug-receptor interactions, which can be used to optimize the compound for better efficacy and reduced side effects.
Propriétés
IUPAC Name |
5-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19-7-6-16(13-26-19)20(25)23-10-8-22(9-11-23)12-18-21-17(14-27-18)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYIOPXXWPKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=COC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)
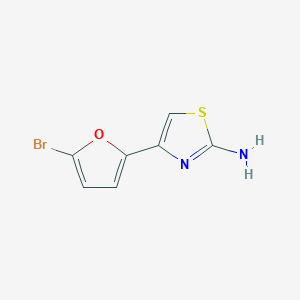
![N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2865495.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2865499.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2865502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)
